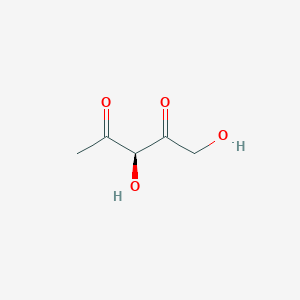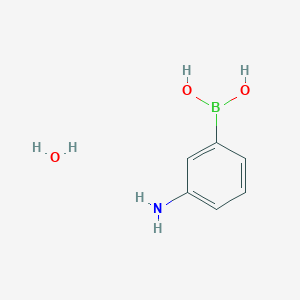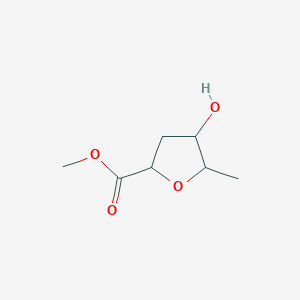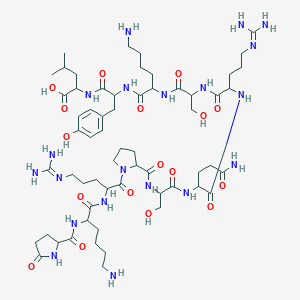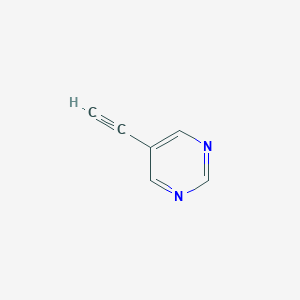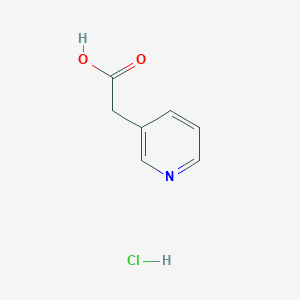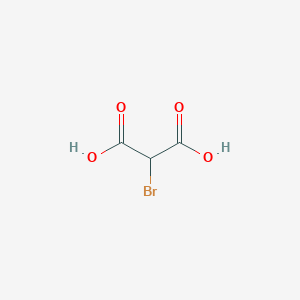
Propanedioic acid, bromo-
Descripción general
Descripción
“Propanedioic acid, bromo-” also known as “2-bromopropanedioic acid” or “2-bromomalonic acid” is a chemical compound with the molecular formula C3H3BrO4 . It has a molecular weight of 182.96 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromopropanedioic acid . The InChI representation is InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) . The Canonical SMILES representation is C(C(=O)O)(C(=O)O)Br .
Chemical Reactions Analysis
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The applications of bromine, a total of 107 bromo-organic compounds, 11 other brominating agents, and a few natural bromine sources were incorporated .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.96 g/mol . The computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 181.92147 g/mol . The Topological Polar Surface Area is 74.6 Ų .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Propanedioic acid, bromo-derivatives like 2-bromo-2-nitro-1,3-propanediol have significant antibacterial properties. These compounds are used in cosmetics, water treatment, oil industry, public places, and pharmaceuticals. Their antibacterial mechanism has been a subject of extensive research (Wei Wenlong, 2010).
Chemical Reactions and Synthesis
Propanedioic acid, bromo-derivatives are involved in a variety of chemical reactions. For example, reactions of dimethyl (3'-bromo-2'-oxopropylidene)propanedioate have been studied for their potential in producing low molecular weight products through various chemical processes (D. Cameron, R. Read, J. Stavrakis, 1987).
Biotechnology and Fermentation
In biotechnology, specifically in fermentation processes, propanedioic acid derivatives play a crucial role. They are involved in the separation of diols like 1,3-propanediol from fermentation broths, which is critical due to the high costs associated with microbial production (Zhi-Long Xiu, A. Zeng, 2008).
Membrane Technology
In membrane technology, propanedioic acid derivatives are used in the separation of fermentation broths. For instance, cellulose acetate membranes have been studied for their effectiveness in separating 1,3-propanediol broths (W. Tomczak, M. Gryta, 2022).
Material Science
Propanedioic acid, bromo-derivatives are utilized in material science, particularly in the preparation of polymers. They have been used as additives in polymer solutions like poly(phthalazine ether sulfone ketone) for inducing different structures in asymmetric ultrafiltration membranes (Peiyong Qin, An-Qi Liu, Cui-xian Chen, 2015).
Environmental Applications
These compounds are also significant in environmental applications. For instance, the extraction of propionic acid from aqueous waste streams and fermentation broth is a key area of research, where propanedioic acid derivatives play a crucial role (A. Keshav, K. Wasewar, S. Chand, H. Uslu, 2009).
Polycondensation Processes
In polycondensation processes, bromosuccinic acid, a derivative of propanedioic acid, is used for room-temperature polycondensations with diols to produce poly(alkylene alkanoate)s. This process allows the use of thermally unstable monomers containing carbon-carbon double bonds and bromo functionality (A. Takasu, Yoshitaka Iio, Taiki Mimura, T. Hirabayashi, 2005).
Propiedades
IUPAC Name |
2-bromopropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZOUUJVGADJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334777 | |
| Record name | Propanedioic acid, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedioic acid, bromo- | |
CAS RN |
600-31-7 | |
| Record name | Propanedioic acid, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 600-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



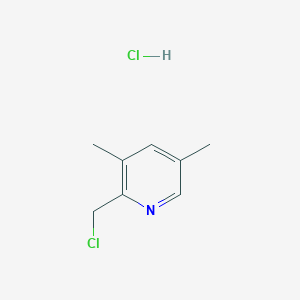

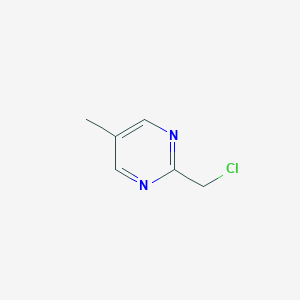
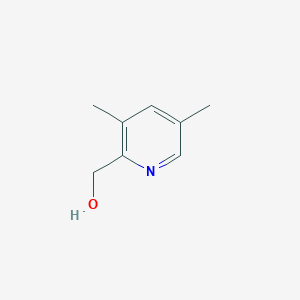
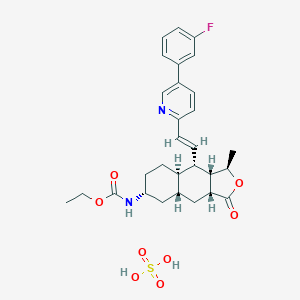
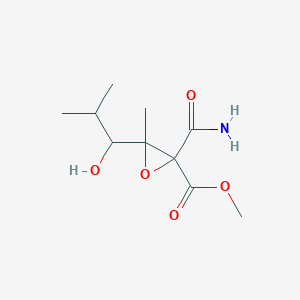
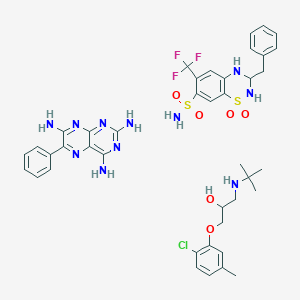
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
